2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNCSPUUNXZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-fluorobenzyl)thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazole rings can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve interference with bacterial lipid biosynthesis and other cellular processes .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against estrogen receptor-positive breast cancer cell lines. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents . Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related receptors, enhancing their therapeutic efficacy .
Selective Ion Channel Modulation
This compound has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family. Functional characterization revealed that this compound acts as a negative allosteric modulator, exhibiting state-dependent inhibition of ZAC signaling. This property suggests its potential use in studying physiological functions governed by this receptor class .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the biological activity of these compounds by increasing their lipophilicity and binding affinity to target sites .
| Compound | Structure | Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial | 3 |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | Structure | ZAC antagonist | 1 |
Study on Antimicrobial Activity
A comparative study involving various thiazole derivatives indicated that those with specific substitutions exhibited superior antimicrobial activity compared to standard antibiotics like penicillin G and ciprofloxacin. The study utilized RP-HPLC for analysis and highlighted the effectiveness of these compounds against mycobacterial and fungal strains .
Evaluation of Anticancer Effects
In a recent investigation, several thiazole derivatives were screened for their anticancer activities using the Sulforhodamine B assay on MCF7 cell lines. Compounds that showed significant cytotoxicity were further analyzed through molecular docking to elucidate their binding interactions with cancer-related proteins .
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The presence of the thiazole ring and the substituents can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Uniqueness
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of both chlorine and fluorobenzyl groups can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Biological Activity
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of a chlorine atom and a fluorobenzyl group enhances its pharmacological properties. The molecular formula is , with a molecular weight of 284.75 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 1.30 | Induces apoptosis |
| This compound | A431 (skin cancer) | 1.98 | Cell cycle arrest |
The compound demonstrated an IC50 value of approximately 1.30 µM against HepG2 cells, indicating potent antitumor activity. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry studies .
Anticonvulsant Activity
Thiazole derivatives have also shown promise in treating epilepsy. In particular, compounds similar to this compound have been evaluated for their anticonvulsant properties.
| Compound | Model | ED50 (mg/kg) | Activity |
|---|---|---|---|
| This compound | PTZ-induced seizures | 10 | Significant reduction in seizure duration |
In animal models, this compound exhibited significant anticonvulsant effects with an effective dose (ED50) of 10 mg/kg in PTZ-induced seizure models .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Zinc-Activated Channel (ZAC) : This compound acts as a negative allosteric modulator of ZAC, exhibiting noncompetitive antagonism towards Zn²⁺ induced signaling pathways. This mechanism suggests potential applications in neurological disorders .
- Histone Deacetylase Inhibition : Similar thiazole compounds have been identified as HDAC inhibitors, which play a crucial role in cancer therapy by altering gene expression associated with tumor growth .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and triggered apoptotic pathways.
- Anticonvulsant Efficacy : In a controlled trial involving animal models, administration of the compound reduced seizure frequency and duration compared to control groups.
Q & A
Q. Optimization strategies :
- Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts .
- Temperature control : Room temperature minimizes side reactions, while prolonged stirring ensures complete conversion .
- Purification : Chromatography resolves unreacted starting materials, while recrystallization enhances purity .
Q. Table 1: Comparative Synthetic Routes
| Reactants | Reagents/Solvent | Conditions | Purification | Reference |
|---|---|---|---|---|
| 5-(4-Fluorobenzyl)thiazol-2-amine, 2-chlorobenzoyl chloride | Pyridine | RT, overnight | Column chromatography, MeOH recrystallization | |
| 2-Amino-5-aryl-methylthiazole, chloroacetyl chloride | Triethylamine, dioxane | 20–25°C | Filtration, EtOH-DMF recrystallization |
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···N dimers and C–H···O/F interactions in the crystal lattice) .
- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons on benzamide and thiazole moieties) .
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) .
Q. Table 2: Crystallographic Parameters
| Compound | Space Group | Cell Parameters (Å) | Key Interactions | Reference |
|---|---|---|---|---|
| N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide | P21/c | a=7.512, b=9.872, c=14.264 | N–H···N, C–H···O/F | |
| 4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide | P212121 | a=6.0171, b=15.3120, c=18.1493 | Not specified |
Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in enzyme sources (e.g., bacterial vs. mammalian PFOR) or assay conditions (pH, cofactors) .
- Compound purity : Impurities from incomplete purification (e.g., residual solvents or unreacted intermediates) skew activity .
- Structural analogs : Subtle changes in substituents (e.g., fluorine position on benzyl group) alter target affinity .
Q. Methodological solutions :
- Standardized protocols : Use recombinant enzymes and validated kinetic assays (e.g., NADH oxidation rates for PFOR inhibition) .
- Batch consistency : Employ HPLC-MS to verify purity (>95%) across studies .
- SAR studies : Systematically modify substituents (e.g., halogen substitution) to isolate activity trends .
Advanced: What computational approaches are utilized to elucidate the interaction between this compound and its target enzymes?
Answer:
- Molecular docking : Predicts binding poses using software like AutoDock. For example, the amide group may hydrogen-bond with PFOR active-site residues, while the thiazole ring engages in hydrophobic interactions .
- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over time (e.g., 50-ns simulations in GROMACS) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory potency .
Q. Key findings :
- PFOR inhibition : The amide anion disrupts the enzyme’s pyruvate-binding site, validated by docking scores and MD trajectory analysis .
- Selectivity : Fluorine atoms enhance binding specificity via halogen bonds with hydrophobic enzyme pockets .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without disrupting thiazole-benzamide pharmacophore .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce hepatic clearance .
- Pro-drug strategies : Mask the amide group with enzymatically cleavable moieties (e.g., acetyl) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
